Compound Description: This compound exhibited potent antagonistic activity for both dopamine D2 and serotonin 5-HT3 receptors in in vivo tests. It emerged as a lead compound in the search for a potential broad antiemetic agent. []
Relevance: Compound 82 shares a core benzamide structure with N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzamide. Both compounds feature a 5-chloro-2-methoxybenzamide moiety. The difference lies in the substituent at the nitrogen atom of the amide group. While N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzamide has a 4-bromo-2-methylphenyl group, compound 82 incorporates a 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl substituent. []
Compound Description: This enantiomer displayed a strong affinity for both dopamine D2 and serotonin 5-HT3 receptors. Its optical resolution from the racemate significantly altered its pharmacological profile, making it a key compound for studying receptor selectivity. []
Relevance: This (R)-enantiomer is the active isomer of compound 82, directly highlighting the impact of stereochemistry on receptor binding. It shares the same core structure with N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzamide, emphasizing the importance of the 5-chloro-2-methoxybenzamide moiety for potential biological activity. []
Compound Description: Unlike the (R)-enantiomer, this enantiomer exhibited potent and selective binding affinity for the serotonin 5-HT3 receptor, highlighting the significant role of stereochemistry in receptor selectivity and potential therapeutic applications. []
Relevance: The selective binding of this (S)-enantiomer to the 5-HT3 receptor, in contrast to the dual activity of the (R)-enantiomer and the target compound N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzamide, underscores the impact of subtle structural changes on receptor interactions. This comparison provides valuable information for designing compounds with specific pharmacological profiles. []
Compound Description: This compound displayed a significantly higher binding affinity for the dopamine D2 receptor compared to the reference compound metoclopramide. This finding suggests its potential as an antiemetic agent and highlights the importance of structural modifications for enhancing receptor binding. []
Relevance: Compound 110 is structurally analogous to compound 82, differing only in the halogen substituent at the 5-position of the benzamide ring. Compared to N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzamide, it highlights the potential impact of the halogen substituent and the amine moiety on dopamine D2 receptor affinity. []
Compound Description: Similar to compound 110, this compound exhibited a much higher affinity for the dopamine D2 receptor compared to metoclopramide, indicating its potential as an antiemetic agent. The variation in halogen substitution at the 5-position of the benzamide ring influenced the receptor binding affinity. []
Relevance: Compound 112 is another structural analog of compound 82, this time with an iodine atom at the 5-position of the benzamide ring. The comparison between compounds 110, 112, and N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzamide emphasizes the influence of the halogen substituent on the benzamide moiety for influencing the binding affinity to the dopamine D2 receptor. []
Glibenclamide Analogues
Compound Description: These analogues involved replacing the lipophilic side chain (5-chloro-2-methoxybenzamide) of glibenclamide with 4-bromo-3,5-dimethoxybenzamide and 2,4-dichlorobenzamide to investigate their hypoglycemic and hypolipidemic activities in rats. The study aimed to understand how structural modifications in this region could affect the drug's affinity for its target receptor and its pharmacological properties. []
Relevance: While N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzamide wasn't directly investigated in this study, it shares the 5-chloro-2-methoxybenzamide moiety with the glibenclamide analogs, highlighting a potential area for exploring antidiabetic properties. This connection emphasizes the significance of this particular structural motif in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.